![molecular formula C21H24N2O2 B4446016 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4446016.png)
4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
Vue d'ensemble
Description
4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as MPBD, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Mécanisme D'action
4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide acts as a dopamine D3 receptor antagonist, inhibiting the binding of dopamine to this receptor. This leads to a decrease in the activity of the dopamine D3 receptor, which is involved in various physiological and pathological processes, including reward, motivation, and addiction. 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has also been found to have some affinity for other receptors, including the serotonin 5-HT2A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been found to have various biochemical and physiological effects. In animal studies, 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been found to decrease the self-administration of cocaine and other drugs of abuse, suggesting that it may have potential applications in the treatment of drug addiction. 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in microglial cells. In addition, 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has several advantages for use in lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments. It has low solubility in water and requires the use of organic solvents, which can affect the activity of the compound. 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide also has some affinity for other receptors, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the study of 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One area of research is the development of more selective dopamine D3 receptor antagonists that can be used to study the role of this receptor in various physiological and pathological conditions. Another area of research is the development of 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide derivatives with improved solubility and selectivity. 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide may also have potential applications in the treatment of other neurological disorders, including depression and anxiety. Further research is needed to fully understand the potential applications of 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in scientific research and clinical practice.
Conclusion:
In conclusion, 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, or 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, is a synthetic compound that has been widely studied for its potential applications in scientific research. 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has high affinity and selectivity for the dopamine D3 receptor and has been found to have various biochemical and physiological effects. It has potential applications in the study of drug addiction, Parkinson's disease, schizophrenia, and other neurological disorders. Further research is needed to fully understand the potential applications of 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in scientific research and clinical practice.
Applications De Recherche Scientifique
4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been widely studied for its potential applications in scientific research. One of the main areas of research is its use as a tool for studying the dopamine D3 receptor. 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been found to have high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has also been studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-3-5-17(6-4-15)20(24)22-19-9-7-18(8-10-19)21(25)23-13-11-16(2)12-14-23/h3-10,16H,11-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPWGNHKUVPFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4445933.png)
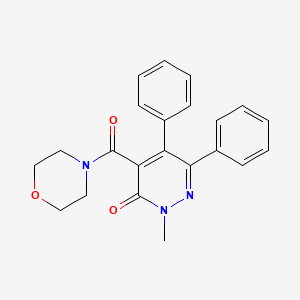
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445940.png)
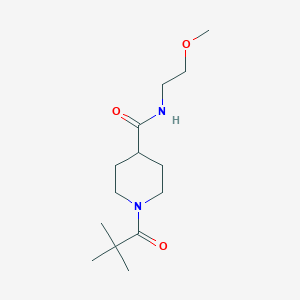
![7-(2-methylphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4445956.png)
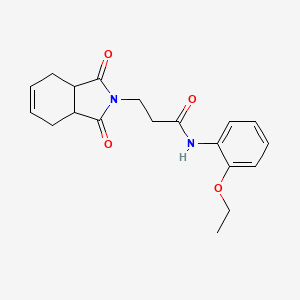
![N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445986.png)
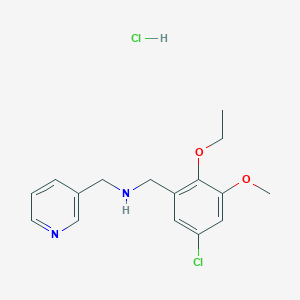
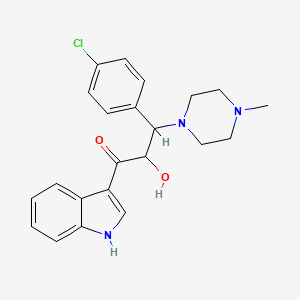
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4446008.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4446028.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethyl-1-methyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B4446034.png)
![5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B4446038.png)
![3-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4446040.png)